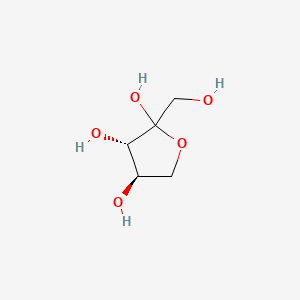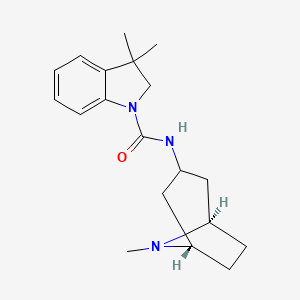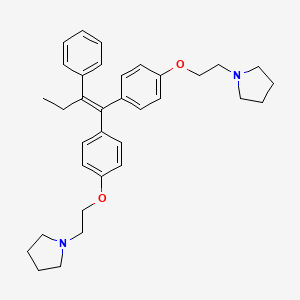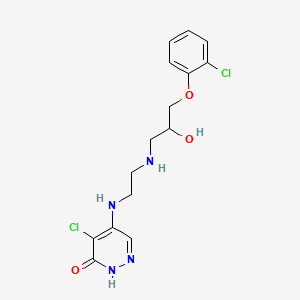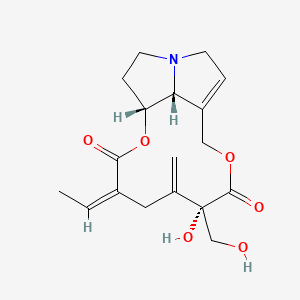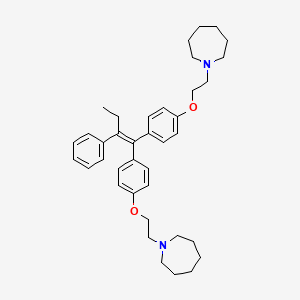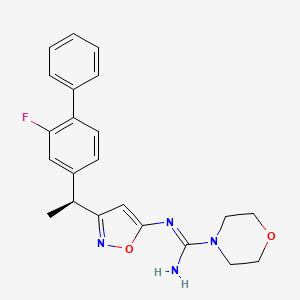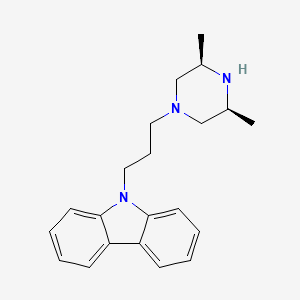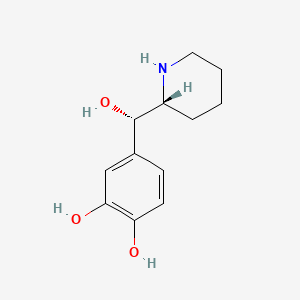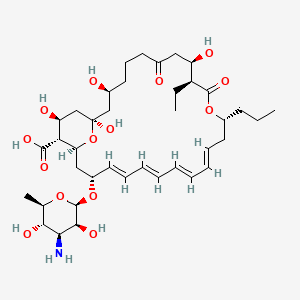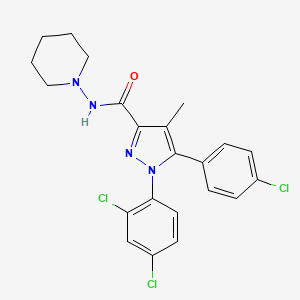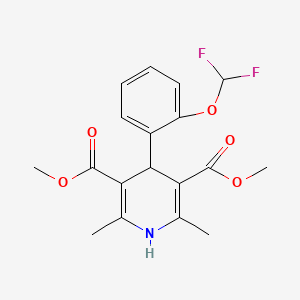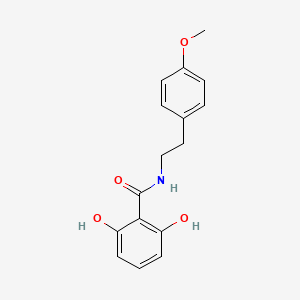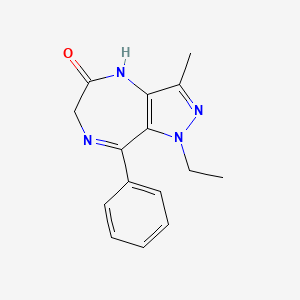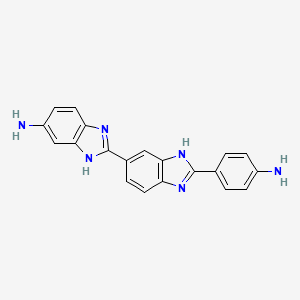
Ro 90-7501
Overview
Description
Ro 90-7501 is a chemical compound known for its role as an inhibitor of amyloid beta 42 fibril assembly. It has shown potential in reducing amyloid beta 42-induced cytotoxicity, making it a significant compound in the study of neurodegenerative diseases such as Alzheimer’s disease . Additionally, this compound has been found to inhibit ATM phosphorylation and DNA repair, selectively enhancing toll-like receptor 3 and RIG-I-like receptor ligand-induced interferon-beta gene expression and antiviral response .
Mechanism of Action
Target of Action
Ro 90-7501, also known as [2,5’-Bi-1H-benzimidazol]-5-amine, 2’-(4-aminophenyl)- or 2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine, primarily targets Amyloid β42 (Aβ42) , ATM phosphorylation , and Protein Phosphatase 5 (PP5) .
Mode of Action
This compound acts as an inhibitor of Aβ42 fibril assembly, ATM phosphorylation, and PP5 . It reduces Aβ42-induced cytotoxicity and inhibits DNA repair by suppressing ATM phosphorylation . It also inhibits PP5 in a TPR-dependent manner .
Biochemical Pathways
This compound affects several biochemical pathways:
- Amyloid β42 pathway : By inhibiting Aβ42 fibril assembly, this compound can potentially reduce the formation of plaques in Alzheimer’s disease .
- DNA repair pathway : By inhibiting ATM phosphorylation, this compound can affect the DNA repair process .
- IFN-β gene expression and antiviral response : this compound selectively enhances toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) ligand-induced IFN-β gene expression and antiviral response .
Result of Action
This compound has several molecular and cellular effects:
- It reduces Aβ42-induced cytotoxicity, potentially mitigating the neurotoxic effects seen in Alzheimer’s disease .
- It inhibits DNA repair by suppressing ATM phosphorylation .
- It enhances IFN-β gene expression and antiviral response .
- It has significant radiosensitizing effects on cervical cancer cells .
Biochemical Analysis
Biochemical Properties
Ro 90-7501 is known to be an amyloid β42 (Aβ42) fibril assembly inhibitor that reduces Aβ42-induced cytotoxicity . It interacts with enzymes such as ATM (Ataxia telangiectasia mutated) and protein phosphatase 5 (PP5), inhibiting ATM phosphorylation and DNA repair .
Cellular Effects
This compound has been observed to have significant effects on various types of cells, particularly cervical cancer cells . It increases apoptosis and impairs cell cycle after irradiation . It also selectively enhances toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) ligand-induced IFN-β gene expression and antiviral response .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of ATM phosphorylation and DNA repair . It also inhibits protein phosphatase 5 (PP5) in a TPR-dependent manner .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been observed to show significant radiosensitizing effects in clonogenic survival and tumor growth delay assays .
Dosage Effects in Animal Models
In animal models, specifically female BALB/c nude mice, this compound has been observed to significantly delay tumor growth and decrease tumor volume when administered at a dosage of 5 μg/g .
Preparation Methods
The synthesis of Ro 90-7501 involves multiple steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:
Formation of Benzimidazole Core: The reaction of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Substitution Reactions: Introduction of various substituents on the benzimidazole ring through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Ro 90-7501 undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, which may have different biological activities.
Substitution: Various nucleophilic substitution reactions can be performed on the benzimidazole ring to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ro 90-7501 has a wide range of scientific research applications:
Neurodegenerative Diseases: It is used in the study of Alzheimer’s disease due to its ability to inhibit amyloid beta 42 fibril assembly and reduce cytotoxicity.
Cancer Research: This compound has shown potential as a radiosensitizer for cervical cancer cells by inhibiting ATM phosphorylation and promoting apoptosis.
Antiviral Research: The compound enhances toll-like receptor 3 and RIG-I-like receptor ligand-induced interferon-beta gene expression, making it useful in antiviral research.
Cell Cycle and DNA Damage Studies: This compound is used to study cell cycle regulation and DNA damage repair mechanisms.
Comparison with Similar Compounds
Ro 90-7501 is unique in its dual role as an inhibitor of amyloid beta 42 fibril assembly and an enhancer of antiviral responses. Similar compounds include:
Properties
IUPAC Name |
2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c21-13-4-1-11(2-5-13)19-23-15-7-3-12(9-17(15)25-19)20-24-16-8-6-14(22)10-18(16)26-20/h1-10H,21-22H2,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGZCEHLFCJSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356431 | |
| Record name | 2-[2-(4-Aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293762-45-5 | |
| Record name | 2-[2-(4-Aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ro 90-7501 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


